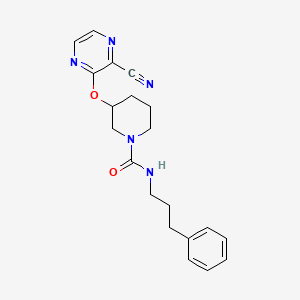

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

CAS No.: 2034504-66-8

Cat. No.: VC5043251

Molecular Formula: C20H23N5O2

Molecular Weight: 365.437

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034504-66-8 |

|---|---|

| Molecular Formula | C20H23N5O2 |

| Molecular Weight | 365.437 |

| IUPAC Name | 3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26) |

| Standard InChI Key | QCYKPERVXCOSKW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |

Introduction

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a complex organic compound with a molecular formula of C20H23N5O2 and a molecular weight of 365.4 g/mol . This compound combines a piperidine ring with a cyanopyrazine moiety and a phenylpropyl group, making it a candidate for various pharmaceutical applications due to its unique structural features.

Synthesis

The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide likely involves multi-step organic reactions. Common methods for synthesizing similar compounds include the use of piperidine derivatives and cyanopyrazine precursors. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Potential Applications

Given its complex structure, 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide may have potential applications in pharmaceuticals, particularly in areas where compounds with similar structures have shown promise. For instance, piperidine derivatives have been explored for their antiviral and antibacterial properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume